

Spectroscopic Analysis of 2-(benzylthio)-1H-benzimidazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(Benzylthio)-1H-benzimidazole

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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **2-(benzylthio)-1H-benzimidazole**, a molecule of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, along with comprehensive experimental protocols for its synthesis and analysis.

Spectroscopic Data

The structural elucidation of **2-(benzylthio)-1H-benzimidazole** is supported by the following spectroscopic data, which have been compiled and organized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum provides characteristic signals corresponding to the protons in the benzimidazole and benzyl moieties of the molecule.

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.47 - 7.44	m	3H, Aromatic
7.34 - 7.22	m	2H, Aromatic
7.16 - 7.10	m	2H, Aromatic
4.57	s	2H, S-CH ₂

Solvent: DMSO-d₆, 300 MHz[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The following are the observed chemical shifts.

Chemical Shift (δ) ppm	Assignment
149.66	N=C-S
137.64	Aromatic C
128.80	2 x Aromatic C
128.44	2 x Aromatic C
127.27	Aromatic C
122.46	2 x Aromatic C
35.0 (approx.)	-S-CH ₂ -Ph (Typical range)
Not explicitly reported	Benzimidazole C4/C7, C5/C6, and C3a/C7a

Note: A fully assigned ¹³C NMR spectrum for **2-(benzylthio)-1H-benzimidazole** was not available in the searched literature. The assignment of aromatic carbons is general. The chemical shift for the benzylic carbon is an approximation based on similar structures.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, confirming its elemental composition. While a specific high-resolution report with calculated and found values for the parent molecule was not explicitly found, the molecular formula is $C_{14}H_{12}N_2S$, with a computed molecular weight of 240.33 g/mol [2]. A low-resolution mass spectrum shows a molecular ion peak (M^+) at m/z 240.1[1]. For a related derivative, 2-[[4-nitrobenzyl]thio]methyl]-1H-benzimidazole, the HRMS (ESI) was reported as Calculated for $C_{15}H_{14}N_3O_2S$ ($M+H$) $^+$: 300.1366, Found: 300.1369[3].

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **2-(benzylthio)-1H-benzimidazole** are provided below.

Synthesis of 2-(benzylthio)-1H-benzimidazole

This protocol is adapted from established literature procedures[1].

Materials:

- 2-Mercaptobenzimidazole
- Benzyl chloride
- Anhydrous ethanol
- Potassium bicarbonate (5% aqueous solution)
- Silica gel for column chromatography
- Ethyl acetate
- Hexane

Procedure:

- Dissolve 1.00 g (6.66 mmol) of 2-mercaptobenzimidazole in 10 mL of anhydrous ethanol in a round-bottom flask.
- To this solution, add 1.01 g (7.99 mmol, 1.2 equivalents) of benzyl chloride.

- Reflux the reaction mixture for 2 hours.
- After cooling to room temperature, neutralize the reaction medium with a 5% aqueous solution of potassium bicarbonate.
- Filter the resulting precipitate and wash it with cold ethanol.
- Purify the crude product by column chromatography on silica gel using an eluent of ethyl acetate/hexane (30:70 v/v).
- Collect the fractions containing the desired product and evaporate the solvent to obtain **2-(benzylthio)-1H-benzimidazole** as crystals.

NMR Spectroscopic Analysis

Sample Preparation:

- Dissolve 5-10 mg of the purified **2-(benzylthio)-1H-benzimidazole** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

1H and ^{13}C NMR Acquisition:

- Record the 1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- For 1H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

High-Resolution Mass Spectrometry (HRMS) Analysis

Sample Preparation:

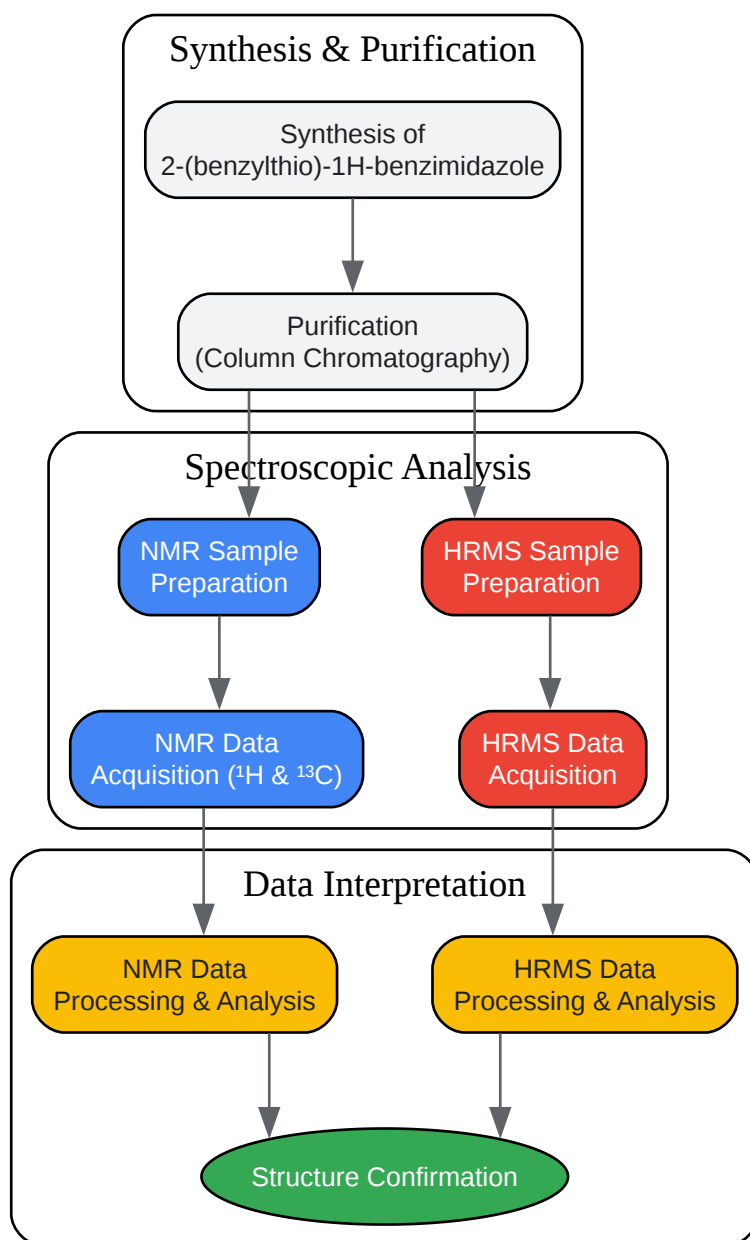
- Prepare a stock solution of the purified **2-(benzylthio)-1H-benzimidazole** in a high-purity solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.
- If necessary, add a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode analysis.

HRMS Acquisition:

- Perform the analysis using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.
- Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- Calibrate the instrument using a known standard to ensure high mass accuracy.
- Determine the experimental m/z value of the protonated molecule and compare it to the theoretical m/z value calculated based on its elemental formula ($C_{14}H_{13}N_2S^+$).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **2-(benzylthio)-1H-benzimidazole**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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